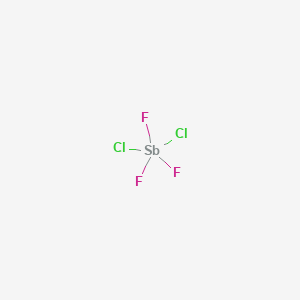

Antimony dichlorotrifluoride

Description

Properties

IUPAC Name |

dichloro(trifluoro)-λ5-stibane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.3FH.Sb/h5*1H;/q;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTDHPWTBVPOSY-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb](F)(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2F3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334262 | |

| Record name | Antimony dichlorotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7791-16-4 | |

| Record name | Antimony dichlorotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Antimony Dichlorotrifluoride

Direct Synthesis Routes from Antimony Halides

The most common methods for preparing antimony dichlorotrifluoride involve direct reactions starting from other antimony halides, such as antimony trichloride (B1173362), antimony trifluoride, and antimony pentachloride.

One established method for synthesizing this compound is through the reaction of antimony trichloride (SbCl₃) with hydrogen fluoride (B91410) (HF). ontosight.ai This process involves the exchange of chlorine atoms for fluorine atoms on the antimony center. While specific conditions for the direct synthesis of SbCl₂F₃ are not extensively detailed in the provided search results, the analogous reaction to produce antimony trifluoride (SbF₃) from SbCl₃ and HF involves treating antimony trichloride with anhydrous hydrogen fluoride. google.com For instance, SbF₃ can be prepared by agitating a mixture of liquid hydrogen fluoride and anhydrous antimony trichloride at temperatures between 0 and 8°C, allowing the hydrogen chloride byproduct to escape. google.com A similar principle of halogen exchange would apply to the formation of this compound.

This compound can be prepared via the exothermic reaction between antimony trifluoride (SbF₃) and chlorine gas (Cl₂). ontosight.aidrugfuture.com This reaction adds chlorine to the antimony compound.

Reaction: SbF₃ + Cl₂ → SbCl₂F₃ drugfuture.com

A known method involves reacting solid antimony trifluoride with gaseous chlorine in a high-pressure steel cylinder. google.com However, this process is often slow and inefficient because the viscous liquid product, this compound, coats the solid reactant, preventing further reaction. google.com This requires intermittent heating and cooling, along with rolling the cylinder, to expose fresh surfaces of the antimony trifluoride. google.com

Another synthetic route involves the reaction of antimony pentachloride (SbCl₅) with chlorine trifluoride (ClF₃). drugfuture.com This method provides a pathway to this compound, although it involves handling the highly reactive chlorine trifluoride.

Alternative Synthetic Approaches and Methodological Improvements

Research has led to improvements and alternative methods for synthesizing this compound to overcome the limitations of earlier procedures.

One significant improvement involves the reaction of antimony trifluoride with chlorine in a liquid organic medium. google.com In this process, finely powdered, dry antimony trifluoride is dispersed in a liquid organic medium, such as a fluorinatable hydrocarbon or halocarbon, to create a slurry. google.com Gaseous chlorine is then introduced into this slurry. google.com The resulting this compound is a liquid that is insoluble in the organic medium, allowing for easy separation by decanting. google.com This slurry-based method offers a larger surface area for the reaction, leading to a more expeditious and complete conversion compared to the gas-solid phase reaction. google.com

Other historical methods for preparing antimony chlorofluorides include the reaction of antimony trifluoride with antimony pentachloride. google.com However, this can result in a mixture that is less effective as a fluorinating agent than pure this compound and requires a difficult distillation to purify. google.com

The table below summarizes the reaction conditions for an improved synthesis method.

| Reactants | Medium | Temperature | Product Separation | Reference |

| Antimony Trifluoride (solid), Chlorine (gas) | Liquid organic medium (e.g., fluorinatable hydrocarbon) | 50°C to 150°C | Decanting | google.com |

Industrial and Laboratory Scale Synthesis Considerations

The choice of synthetic route for this compound often depends on the scale of production. For laboratory-scale synthesis, methods involving direct handling of reagents in glassware might be suitable. However, for industrial production, factors such as cost, safety, efficiency, and material handling become paramount.

The direct chlorination of solid antimony trifluoride in a sealed cylinder presents significant challenges for large-scale production due to its slow reaction rate and the difficulty in handling the viscous product. google.com The process is not easily scalable and presents operational complexities. google.com

The improved slurry method offers better scalability by providing a more controlled and efficient reaction environment. google.com The use of a liquid medium facilitates heat transfer and mixing, which are crucial for maintaining consistent production on an industrial scale. The separation of the product by decanting also simplifies the downstream processing. google.com

Furthermore, the synthesis of the precursors themselves has scale-dependent considerations. Antimony trichloride can be prepared by dissolving antimony trioxide in concentrated hydrochloric acid, but this method is highly corrosive, posing challenges for the selection of materials for industrial equipment. google.comwikipedia.orgnih.gov The production of anhydrous hydrogen fluoride, a key reagent in some routes, is a major industrial process itself, typically involving the reaction of fluorspar with concentrated sulfuric acid. researchgate.netfrontiersin.org

Continuous processing, as seen in related industrial fluorination processes using antimony catalysts, often employs packed towers or stirred reactors to handle the exothermic nature of the reactions and to separate byproducts like hydrogen chloride continuously. google.com Such setups would be advantageous for the large-scale industrial production of this compound, ensuring safety and process efficiency.

Structural Elucidation and Advanced Spectroscopic Characterization of Antimony Dichlorotrifluoride

Advanced X-ray Crystallographic Analysis of Related Antimony(V) Halides

Direct and detailed single-crystal X-ray diffraction data specifically for antimony dichlorotrifluoride is not extensively published. However, significant insights into its probable structure can be gleaned from the analysis of closely related antimony(V) mixed chlorofluoride halides. ruppweb.org X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it. ruppweb.orgnih.govnih.govresearchgate.net

Bond Lengths and Angles in Distorted Octahedral Geometries

The geometry around the central antimony atom in these mixed halides is typically a distorted octahedron. This distortion arises from the presence of different halogens (chlorine and fluorine) with varying sizes and electronegativities, as well as the distinction between terminal and bridging halogen atoms.

In the case of the related compound SbCl₃F₂, crystallographic analysis shows that it forms distorted corner-sharing SbCl₃F₃ octahedra. osti.gov The bond lengths vary depending on the halogen and its position in the structure. This distortion from perfect octahedral symmetry, where all bond angles would be exactly 90° or 180°, is evident in the measured angles within the crystal structure.

Table 1: Selected Bond Parameters for Antimony Trichloride (B1173362) Difluoride (SbCl₃F₂) osti.gov

| Parameter | Value (Å) |

| Sb–Cl Bond Length (Short) | 2.32 |

| Sb–Cl Bond Length (Long) | 2.33 |

| Sb–F Bond Length (Short) | 1.91 |

| Sb–F Bond Length (Long) | 2.12 |

This interactive table provides bond length data for SbCl₃F₂, a compound structurally related to this compound. The variation in bond lengths is characteristic of a distorted octahedral environment.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a crucial tool for identifying functional groups and probing the nature of chemical bonds within a molecule. rsc.orgyoutube.com Each bond vibrates at a characteristic frequency, creating a unique spectral "fingerprint." youtube.com

Raman Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds. For antimony(V) halides, the stretching and bending vibrations of the antimony-halogen bonds give rise to distinct peaks in the Raman spectrum. Studies on related compounds like the adduct of antimony pentafluoride with sulfur dioxide (F₅SbOSO) show characteristic bands for Sb-O stretching and other vibrations. electronicsandbooks.com For chlorofluoroantimonate(V) anions, Raman spectra have been assigned to specific vibrational modes. researchgate.net This allows for the identification of the compound and provides insight into the strength and nature of the Sb-Cl and Sb-F bonds.

Table 2: Typical Raman Frequencies for Antimony-Halogen Bonds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Sb-F Stretch | 600 - 750 |

| Sb-Cl Stretch | 300 - 450 |

| Bending Modes (F-Sb-F, Cl-Sb-Cl, F-Sb-Cl) | < 300 |

This interactive table shows the general regions where antimony-fluorine and antimony-chlorine stretching vibrations are observed in Raman spectra. The precise frequencies for SbCl₂F₃ would provide a unique fingerprint.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. rsc.orgyoutube.com This technique is especially sensitive to vibrations that involve a change in the molecule's dipole moment, making it complementary to Raman spectroscopy. youtube.com The IR spectra of compounds containing trifluoromethylthio groups (CF₃-S-) have been studied, providing data on the vibrational modes of similar fluorinated groups. rsc.org For this compound, the key features in its IR spectrum would be the absorption bands corresponding to the Sb-F and Sb-Cl stretching and bending modes. These bands are often intense and can be used for qualitative identification and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful method for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹⁹F and ¹²¹Sb.

For this compound, ¹⁹F NMR is particularly informative. huji.ac.il The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment. huji.ac.il In a molecule like SbCl₂F₃, fluorine atoms in different chemical environments (e.g., cis or trans to chlorine atoms) would be expected to produce distinct signals in the ¹⁹F NMR spectrum. Studies on antimony(III) fluoride (B91410) complexes have shown that ¹⁹F NMR chemical shifts can vary over a wide range, providing detailed information about the species present in solution. epa.govresearchgate.net

¹²¹Sb NMR, although more challenging due to the nucleus's large quadrupole moment, can provide direct information about the antimony center. acs.org The chemical shift of ¹²¹Sb is extremely sensitive to the nature of the attached halogens. researchgate.netcdnsciencepub.com Studies on hexahaloantimonate anions have demonstrated that different isomers (e.g., cis and trans) can be distinguished using ¹²¹Sb NMR. researchgate.netcdnsciencepub.com This technique would be invaluable for confirming the geometry and electronic structure of this compound in solution.

Antimony-121 (¹²¹Sb) Mössbauer Spectroscopy for Oxidation State and Coordination Environment

Antimony-121 (¹²¹Sb) Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of the antimony nucleus. It provides direct information on the oxidation state and the symmetry of the coordination sphere through parameters such as the isomer shift (δ) and the quadrupole coupling constant (e²qQ).

Research Findings: While specific Mössbauer data for this compound (SbCl₂F₃) is not prominently available in the reviewed literature, analysis of the closely related antimony(V) trichloride difluoride (SbCl₃F₂) offers significant insight. For SbCl₃F₂, the ¹²¹Sb Mössbauer spectrum was recorded at liquid helium temperatures to ensure sufficient recoil-free fraction. ontosight.ai

The isomer shift (δ) is sensitive to the s-electron density at the antimony nucleus, which is directly influenced by the oxidation state and the nature of the bonded ligands. For antimony(V) compounds, the isomer shift is typically more positive than for antimony(III) compounds due to lower s-electron density at the nucleus in the higher oxidation state. gbiosciences.com The observed isomer shift for SbCl₃F₂ is consistent with an antimony(V) oxidation state.

The quadrupole coupling constant (e²qQ) provides information about the electric field gradient at the nucleus, which is a measure of the departure from a perfectly symmetrical (e.g., octahedral or tetrahedral) ligand environment. gbiosciences.com A non-zero value indicates a distorted coordination geometry. The structure of SbCl₃F₂ consists of cis-fluorine-bridged tetramers, where each antimony atom has a distorted octahedral arrangement of three chlorine and three fluorine atoms. This low-symmetry environment results in a significant quadrupole splitting in its Mössbauer spectrum.

By analogy, for this compound, ¹²¹Sb Mössbauer spectroscopy would be expected to confirm the antimony(V) oxidation state and provide evidence for its specific coordination geometry, which is anticipated to be of low symmetry.

Table 1: ¹²¹Sb Mössbauer Parameters for a Related Antimony(V) Halide Data for Antimony(V) trichloride difluoride (SbCl₃F₂)

| Parameter | Value (mm/s) | Interpretation | Source |

|---|---|---|---|

| Isomer Shift (δ) | +4.9 ± 0.1 | Consistent with Sb(V) oxidation state | |

| Quadrupole Coupling Constant (e²qQ) | -10.9 ± 0.2 | Indicates a highly distorted octahedral environment | |

| Asymmetry Parameter (η) | 0.3 ± 0.1 | Suggests deviation from axial symmetry |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Exchange and Speciation in Solution

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR spectroscopy an exceptionally sensitive and informative tool for studying fluorinated compounds like SbCl₂F₃. chemguide.co.uk It is particularly useful for investigating dynamic processes such as halogen exchange and the speciation of complexes in solution. wikipedia.orgepa.gov

Research Findings: In solution, antimony(V) halides are known to undergo rapid intermolecular halogen exchange. This process involves the breaking and forming of antimony-halogen bonds, leading to a redistribution of halide ligands among antimony centers. For a compound like SbCl₂F₃, this can result in the formation of a mixture of species, such as [SbClₓF₆-ₓ]⁻, in solution.

¹⁹F NMR studies of various antimony fluoride complexes often reveal a single, sharp resonance at room temperature, even when the solid-state structure shows multiple, distinct fluorine environments. wikipedia.orgepa.gov This phenomenon is indicative of a rapid exchange process on the NMR timescale, which averages the signals of the different fluorine sites. By lowering the temperature, it is sometimes possible to slow down this exchange enough to resolve individual signals for the different fluorine environments (e.g., axial vs. equatorial, bridging vs. terminal).

The chemical shifts in ¹⁹F NMR are highly sensitive to the coordination environment. chemguide.co.uknih.gov For antimony(III) fluoride complexes in aqueous solution, chemical shifts have been observed in the range of 73.3–85.5 ppm (relative to CFCl₃). wikipedia.orgepa.gov For antimony(V) species like the [SbF₆]⁻ anion, the resonance appears further upfield, typically around -110 to -130 ppm, often showing fine structure due to coupling with the antimony isotopes ¹²¹Sb (I=5/2) and ¹²³Sb (I=7/2). libretexts.org Therefore, ¹⁹F NMR can be used to identify the various antimony fluoride species present in a solution of SbCl₂F₃ and to study the kinetics of their interconversion.

Table 2: Representative ¹⁹F NMR Chemical Shifts for Antimony Fluoride Species

| Species/Complex Type | Typical Chemical Shift Range (δ, ppm vs. CFCl₃) | Remarks | Source |

|---|---|---|---|

| Antimony(III) Fluoride Complexes | +73 to +86 | Single, narrow signal often observed in solution | wikipedia.orgepa.gov |

| Hexafluoroantimonate(V) [SbF₆]⁻ | -110 to -130 | Fine structure from Sb-F coupling may be visible | libretexts.org |

| Trifluoroacetic Acid (Reference) | -76.55 | Common secondary reference | chromatographyonline.com |

| Hexafluorobenzene (Reference) | -164.9 | Common secondary reference | chromatographyonline.com |

Other Advanced Characterization Techniques (e.g., Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of compounds. For inorganic species like this compound, techniques such as Electrospray Ionization (ESI-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are particularly relevant.

Research Findings: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. For SbCl₂F₃, the analysis would aim to detect the molecular ion or characteristic fragment ions. chemguide.co.ukwikipedia.org The isotopic pattern of antimony (¹²¹Sb ≈ 57.3%, ¹²³Sb ≈ 42.7%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would result in a distinctive, complex isotopic cluster for any antimony- and chlorine-containing ion, serving as a definitive fingerprint for its identification.

In ESI-MS, which is a soft ionization technique, the compound could be detected as an adduct with a solvent molecule or as part of a larger complex anion or cation in solution. chromatographyonline.com Fragmentation in mass spectrometry occurs when the molecular ion breaks down into smaller, charged fragments. epa.gov For SbCl₂F₃, expected fragmentation pathways would involve the loss of fluorine or chlorine atoms or radicals. For example, fragments like [SbCl₂F₂]⁺, [SbClF₃]⁺, or [SbF₃]⁺ could be observed, and their m/z values would help to piece together the structure of the parent molecule. While specific fragmentation data for SbCl₂F₃ is scarce, the principles of fragmentation are well-established for related compounds. researchgate.net

ICP-MS is an elemental analysis technique that can be used to determine the presence and quantity of antimony in a sample with very high sensitivity, although it does not provide structural information about the parent compound.

Chemical Reactivity and Mechanistic Investigations of Antimony Dichlorotrifluoride

Role in Halogen Exchange Reactions (Swarts Reaction)

Antimony dichlorotrifluoride is a key active species in the Swarts reaction, a method for replacing chlorine or bromine atoms in organic halides with fluorine. wikipedia.orgunacademy.combyjus.comcareers360.com This process, first reported by Frédéric Jean Edmond Swarts in 1892, is a cornerstone of organofluorine chemistry, particularly in the industrial synthesis of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), often referred to as Freons. unacademy.combyjus.comscienceinfo.com The reaction typically involves heating an alkyl chloride or bromide with a metal fluoride (B91410), with antimony compounds being particularly effective. wikipedia.orgbyjus.com

The Swarts reaction utilizing antimony halides is a classic example of halogen exchange catalysis. This compound is often not added directly but is generated in situ. The catalytic cycle can be understood through the following key steps:

Formation of the Active Species : The process begins with the reaction between antimony trifluoride (SbF₃) and a chlorine source, such as elemental chlorine (Cl₂) or antimony pentachloride (SbCl₅), to produce the active fluorinating agent, this compound (SbCl₂F₃). wikipedia.orgunacademy.com This mixed halide is more reactive than SbF₃ alone.

Halogen Exchange : The generated SbCl₂F₃ then reacts with an organochloride (R-Cl). In this step, a fluorine atom is transferred from the antimony compound to the organic substrate, while a chlorine atom is transferred from the substrate to the antimony center. This results in the formation of the desired organofluoride (R-F) and antimony trichlorodifluoride (SbCl₃F₂). wikipedia.org

The intermediate species in these cycles are various mixed antimony(V) chlorofluorides, such as SbCl₂F₃, SbCl₃F₂, and SbCl₄F. The specific composition of the antimony halide species present in the reaction mixture depends on the reaction conditions and the ratio of reactants.

Thermodynamics : The high strength of the C-F bond ensures that the equilibrium lies far to the side of the fluorinated product, making the reaction generally irreversible under typical conditions. careers360.com Swarts' rule notes that the resulting fluoride often has a lower boiling point than the corresponding chloride from which it was formed. byjus.com

Kinetics : The rate of the Swarts reaction is influenced by several factors. The reaction follows a nucleophilic substitution pathway, and its kinetics are dependent on the nature of the substrate. careers360.com The reactivity of the leaving group is a critical factor, with alkyl bromides generally reacting faster than alkyl chlorides because bromide is a better leaving group. careers360.com The reaction temperature also plays a significant role; while some reactive substrates can be fluorinated by simple mixing, heating is often required to achieve a reasonable reaction rate. wikipedia.org The presence of a Lewis acid catalyst, such as SbCl₅, enhances the rate by increasing the electrophilicity of the carbon atom attached to the halogen.

The Swarts reaction using this compound is applicable to a range of organohalides, though its selectivity can be influenced by the substrate's structure.

The primary application is the conversion of alkyl chlorides and bromides to alkyl fluorides. byjus.comcareers360.comscienceinfo.com It is particularly effective for geminal or vicinal polyhalogenated compounds. A major industrial use has been the synthesis of Freons, where multiple chlorine atoms in compounds like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are replaced with fluorine. unacademy.combyjus.com

The reaction is most efficient for primary alkyl halides. Secondary and tertiary halides are more prone to side reactions, such as elimination, which can lower the yield of the desired fluorinated product. scienceinfo.com The selectivity of the fluorination can often be controlled by adjusting the reaction conditions, such as temperature and the stoichiometry of the fluorinating agent. For instance, partial fluorination can be achieved to produce hydrochlorofluorocarbons (HCFCs).

| Substrate Type | Reactivity/Selectivity | Typical Products |

| Primary Alkyl Chlorides/Bromides | Good yields, generally favored | Alkyl Fluorides |

| Secondary Alkyl Chlorides/Bromides | Moderate yields, potential for elimination side reactions | Alkyl Fluorides, Alkenes |

| Tertiary Alkyl Chlorides/Bromides | Low yields, elimination is often the major pathway | Alkenes |

| Polyhalogenated Alkanes | High reactivity, can achieve multiple substitutions | (Hydro)chlorofluorocarbons (Freons) |

| Acyl Halides | Reactive | Acyl Fluorides |

Lewis Acidity and Acid-Base Adduct Formation

Antimony(V) halides are renowned for their strong Lewis acidic character, and this compound is no exception. ontosight.ai This property arises from the electron-deficient nature of the antimony atom, which possesses vacant d-orbitals capable of accepting electron density from Lewis bases. wikipedia.org The Lewis acidity can be enhanced by the presence of electronegative substituents, such as fluorine, on the antimony center. researchgate.net

As a potent Lewis acid, this compound readily interacts with a wide array of electron-donating ligands and solvents to form stable Lewis acid-base adducts. ontosight.ai These interactions involve the donation of a lone pair of electrons from the ligand (the Lewis base) to the antimony center.

Examples of such interactions include:

Nitrile Adducts : SbCl₂F₃ can form stable adducts with nitriles (R-C≡N:). Related compounds like antimony pentafluoride (SbF₅) have been shown to form well-characterized 1:1 adducts with various nitriles, including hydrogen cyanide, benzonitrile, and pivalonitrile. rsc.orgresearchgate.net The nitrogen lone pair coordinates to the antimony atom.

Ether and Carbonyl Adducts : Oxygen-containing donors, such as ethers, ketones, and esters, can also form adducts. The Gutmann-Beckett method, which uses triethylphosphine (B1216732) oxide (Et₃P=O) as a probe molecule, is a common technique to quantify the Lewis acidity of substances like antimony halides. wikipedia.org

Solvent Interactions : In coordinating solvents like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile, the Lewis acid will form adducts with the solvent molecules. nih.gov The strength of this interaction can influence the reactivity of the Lewis acid in solution. The stability of these adducts is influenced by both the electronic and steric properties of the ligand. Electron-donating groups on the ligand generally lead to stronger adducts. mdpi.comlibretexts.org

| Ligand Type | Nature of Interaction | Example Ligand |

| Nitrogen Donors | Formation of a coordinate covalent bond via the nitrogen lone pair. | Acetonitrile, Pyridine, Amines |

| Oxygen Donors | Formation of a coordinate covalent bond via an oxygen lone pair. | Diethyl ether, Acetone, Triethylphosphine oxide |

| Halide Ions | Formation of anionic complexes (see 4.2.2). | Fluoride (F⁻), Chloride (Cl⁻) |

In the presence of suitable halide ion donors, the strong Lewis acidity of antimony(V) halides leads to the formation of stable, complex anionic species. This compound can abstract a halide ion (typically fluoride) from its environment to form an anionic complex.

A classic and well-studied example is the reaction of antimony pentafluoride (SbF₅) with a fluoride source, such as hydrogen fluoride (HF) or a metal fluoride, to form the extremely stable hexafluoroantimonate anion, [SbF₆]⁻. chegg.com This anion is the conjugate base of the superacid fluoroantimonic acid (HSbF₆).

Similarly, this compound can participate in such equilibria:

SbCl₂F₃ + F⁻ ⇌ [SbCl₂F₄]⁻

The formation of these polyhaloanions is a key aspect of the chemistry of antimony(V) halides. The resulting anionic species are generally octahedral and are significantly less nucleophilic than the simple halide ion from which they were formed. This property is exploited in catalysis, where the formation of such a non-coordinating anion can generate a highly reactive, "naked" cationic species in solution.

Reactivity with Other Inorganic and Organic Reagents

This compound (SbCl₂F₃) exhibits a versatile range of reactivity with both inorganic and organic compounds, primarily driven by its strong Lewis acidic character and its ability to act as a fluorinating agent.

Reactivity with Inorganic Reagents:

This compound's interactions with inorganic substances often involve Lewis acid-base adduct formation or halogen exchange. As a potent Lewis acid, it readily forms complexes with various ligands. careers360.com

Reaction with Water: While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, related antimony halides like antimony trichloride (B1173362) (SbCl₃) are known to react with water. nj.govwho.int This suggests that this compound likely undergoes hydrolysis to form antimony oxyhalides.

Reaction with Acids: this compound can react with strong acids. For instance, elemental antimony reacts with fluorosulphuric acid to yield the monovalent antimony salt, SbSO₃F. rsc.org

Formation of Adducts: Due to its Lewis acidity, this compound is expected to form adducts with Lewis bases. Studies on related compounds, such as triarylantimony dichlorides, show they readily form adducts with bases like tetrahydrofuran (B95107) (THF) and triphenylphosphine (B44618) oxide (Ph₃PO). nih.govacs.org

Reactivity with Organic Reagents:

The reactivity of this compound with organic molecules is most prominently demonstrated in its role as a fluorinating agent and as a catalyst.

Fluorination of Organic Halides (Swarts Reaction): this compound is a key reagent in the Swarts reaction, a method for converting alkyl chlorides and bromides into their corresponding fluorides. careers360.comunacademy.comvedantu.comck12.org This halogen exchange reaction is a cornerstone of organofluorine chemistry. The reaction generally involves heating the alkyl halide with this compound. unacademy.comvedantu.com The process is a displacement reaction where the bond between the metal and fluorine breaks, and a new, more stable carbon-fluorine bond is formed. careers360.comunacademy.com This reaction is particularly effective for producing freons from chlorinated hydrocarbons. careers360.com

Catalysis of Ester Hydrolysis: this compound can function as a catalyst in the hydrolysis of esters. nii.ac.jp While the precise mechanism for SbCl₂F₃ is not detailed, Lewis acid catalysis of ester hydrolysis typically involves the coordination of the antimony center to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The following table summarizes the reactivity of this compound with various reagents:

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly modulated by both electronic and steric factors. These factors influence its Lewis acidity and the accessibility of the antimony center to reacting species.

Influence of Electronic Factors:

The electronic environment around the antimony atom is a primary determinant of its Lewis acidity and, consequently, its reactivity.

Lewis Acidity: The introduction of electron-withdrawing substituents on the antimony atom enhances its Lewis acidity. wikipedia.orgresearchgate.net In this compound, the highly electronegative fluorine and chlorine atoms withdraw electron density from the antimony center. This effect lowers the energy of the lowest unoccupied molecular orbital (LUMO), which is typically the σ* antibonding orbital of the Sb-X bonds, making the antimony atom a stronger electron acceptor. wikipedia.org Furthermore, this electron withdrawal creates a more positive electrostatic potential on the antimony surface, promoting stronger interactions with Lewis bases. wikipedia.org

Swarts Reaction: In the context of the Swarts reaction, electronic effects on the organic substrate are also crucial. The presence of electron-donating groups adjacent to the carbon-halogen bond can facilitate the halogen exchange by increasing the electron density on the halogen atom being replaced.

Influence of Steric Factors:

Steric hindrance plays a critical role in governing the reaction pathways and rates involving this compound.

Swarts Reaction Kinetics: The Swarts reaction is highly sensitive to steric bulk on the alkyl halide substrate. The general order of reactivity is primary > secondary > tertiary alkyl halides. careers360.com This trend is attributed to the steric hindrance impeding the approach of the nucleophilic fluoride (delivered from the antimony reagent) to the electrophilic carbon center. For tertiary halides, elimination reactions may become a competing pathway. careers360.com

Geometrical Constraints and Lewis Acidity: The geometry of the ligands attached to the antimony center can have a profound impact on its Lewis acidity. nih.govacs.orgnih.gov Studies on related organoantimony compounds have shown that constraining the antimony atom within a rigid cyclic structure can enhance its Lewis acidity. nih.govacs.org This is because the geometrical constraints can pre-organize the molecule into a structure that more closely resembles the geometry of the final Lewis acid-base adduct. This pre-organization reduces the strain energy required to reach the transition state of the reaction, thereby increasing the reaction rate. nih.gov

The following table summarizes the influence of electronic and steric factors on the reactivity of this compound:

Catalytic Applications and Mechanistic Insights of Antimony Dichlorotrifluoride

Catalysis in Organic Fluorine Compound Synthesis

Antimony dichlorotrifluoride is a key player in the synthesis of a variety of organic fluorine compounds. Its catalytic activity is most prominently featured in fluorination reactions, where it facilitates the replacement of other halogens, typically chlorine, with fluorine.

While direct catalysis of polymerization by this compound is not its primary application, its role is crucial in the synthesis of fluorinated monomers, which are the essential building blocks for fluoropolymers. Fluoropolymers are valued for their high resistance to heat, chemicals, and weathering. The synthesis of these materials often begins with the production of small, fluorinated organic molecules like chlorofluorocarbons (CFCs) or hydrochlorofluorocarbons (HCFCs), which can then be used as monomers or precursors to monomers.

This compound, often as part of a mixture of antimony(V) chlorofluorides, catalyzes the fluorination of chlorinated hydrocarbons to produce these monomers. acs.org For instance, the fluorination of tetrachloroethylene (B127269) in the presence of antimony mixed halides, including SbCl₂F₃, yields fluorinated products that can be precursors for polymers. acs.org The controlled dehydrochlorination of copolymers like poly(vinylidene fluoride-co-chlorotrifluoroethylene) can also produce unsaturated fluoropolymers, and the initial synthesis of such chlorinated starting polymers often relies on monomers produced via antimony-catalyzed fluorination. rsc.org

This compound is recognized as a catalyst for the hydrolysis of esters. lookchem.com This reactivity is a direct consequence of its nature as a strong Lewis acid. In acid-catalyzed ester hydrolysis, the catalyst activates the ester's carbonyl group, rendering it more susceptible to nucleophilic attack by water.

The general mechanism for acid-catalyzed ester hydrolysis proceeds through several key steps:

Protonation/Activation : The Lewis acid, SbCl₂F₃, coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic.

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the alkoxy group of the original ester. This converts the alkoxy group into a good leaving group (an alcohol).

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation : The resulting protonated carboxylic acid is deprotonated, regenerating the catalyst and yielding the final carboxylic acid product. youtube.com

This process is reversible and is the microscopic reverse of the Fischer esterification reaction. youtube.com The strong electrophilicity of the antimony center in SbCl₂F₃ makes it an effective catalyst for this transformation.

Historically and industrially, one of the most significant applications of antimony halides is in the bulk synthesis of fluorinated hydrocarbons. This compound is a key species within the complex catalytic systems used for these processes, which typically involve reacting a chlorinated hydrocarbon with hydrogen fluoride (B91410) (HF). The well-known "Swarts reaction" often employs antimony catalysts for fluorine-chlorine exchange.

A common industrial method involves the use of antimony pentachloride (SbCl₅) in conjunction with HF. google.comresearchgate.net This mixture generates a range of catalytically active antimony(V) chlorofluoride species, SbCl₅₋ₓFₓ (where x can be 1-4), in situ. lookchem.comgoogle.com this compound is one of these active species. acs.org These catalysts are used in the manufacture of compounds like trichlorofluoromethane (B166822) (CFC-11), dichlorodifluoromethane (B179400) (CFC-12), and the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). lookchem.comwikipedia.org The synthesis of halothane, for example, starts with trichloroethylene, which is reacted with HF in the presence of antimony trichloride (B1173362) at 130 °C to produce 2-chloro-1,1,1-trifluoroethane, a key intermediate. wikipedia.org

The general reaction for the fluorination of a haloalkane can be represented as: R-Cl + HF --(SbClₓFᵧ)--> R-F + HCl google.com

A continuous process often involves two main stages: first, the continuous fluorination of antimony pentachloride with HF to generate the active antimony chlorofluoride catalyst, and second, the reaction of this catalyst with the haloalkane feedstock. google.comgoogle.com This method allows for high efficiency and utilization of the hydrogen fluoride. google.com

Table 1: Industrial Fluorination Processes Catalyzed by Antimony Halides

| Feedstock | Catalyst System | Key Products | Industrial Significance |

| Carbon Tetrachloride (CCl₄) | SbCl₅ / HF | CCl₃F (CFC-11), CCl₂F₂ (CFC-12) | Former refrigerants and propellants. lookchem.com |

| Chloroform (B151607) (CHCl₃) | SbCl₅ / HF | CHCl₂F, CHClF₂, CHF₃ | Production of various fluorocarbons. google.com |

| Trichloroethylene | SbCl₃ / HF | 2-chloro-1,1,1-trifluoroethane | Intermediate for Halothane synthesis. wikipedia.org |

| Perchloroethylene (CCl₂=CCl₂) | SbCl₅ / HF (forms SbClₓFᵧ) | CClF₂CHCl₂ | Synthesis of fluorinated alkanes. acs.org |

Mechanistic Studies of Antimony-Mediated Catalysis

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and improving catalyst performance. For this compound, the mechanistic studies are intrinsically linked to its function as a potent Lewis acid and its role in halogen exchange equilibria.

Detailed transition state analyses for SbCl₂F₃ are not extensively documented, but catalytic cycles have been proposed based on studies of related antimony(V) halide systems used in industrial fluorination.

A proposed catalytic cycle for the fluorination of a chlorinated substrate (R-Cl) by an antimony chlorofluoride catalyst, such as SbCl₂F₃, in the presence of HF involves the following steps:

Halogen Exchange on Catalyst : The antimony catalyst, which exists in equilibrium with HF and other mixed halides, acts as the fluorine source.

Substrate Activation/Halogen Exchange : The antimony catalyst abstracts a chloride ion from the organic substrate, forming a carbocation intermediate and a more chlorine-rich antimony species (e.g., [SbCl₃F₃]⁻).

Fluorination : The carbocation is then attacked by a fluoride ion from the antimony complex, releasing the fluorinated product (R-F).

An alternative view suggests the reaction proceeds via a four-centered transition state involving the C-Cl bond and the Sb-F bond.

Studies on the fluorination of perchloroethylene have compared the catalytic activity of various antimony mixed halides, including SbCl₂F₃. acs.org Research suggests a catalytic cycle where the reduction of the active Sb(V) species to an inactive Sb(III) species can occur, particularly during the Cl/F exchange, which represents a pathway for catalyst deactivation. acs.org The kinetics of CCl₄ fluorination indicate that the reaction proceeds with the same activation energy for the replacement of the first and second chlorine atoms, suggesting a consistent mechanism where various SbCl₅₋ₙFₙ species are the active fluorinating agents. lookchem.com

Table 2: Comparative Activity of Antimony(V) Halides in Perchloroethylene Fluorination

| Catalyst Species | Conversion (%) | Selectivity to CF₂ClCHCl₂ (%) |

| SbCl₅ (in situ pre-fluorinated) | 71 | 63 |

| SbCl₄F | 71 | 65 |

| SbCl₃F₂ | 71 | 63 |

| SbCl₂F₃ | 83 | 78 |

| SbClF₄ | 85 | 80 |

| Data adapted from studies on the fluorination of perchloroethylene, highlighting the high activity of more fluorinated antimony species. acs.org |

The foundation of this compound's catalytic activity is its pronounced Lewis acidity. tamu.edu A Lewis acid is an electron-pair acceptor. In the context of organic reactions, SbCl₂F₃ utilizes the empty d-orbitals on the central antimony atom to accept electron pairs from substrates, thereby activating them.

In Fluorination Reactions: The mechanism of Lewis acid catalysis in fluorination by antimony halides can follow two primary pathways:

Carbocation Formation: The Lewis acidic antimony center can abstract a halide (e.g., chloride) from the organic substrate. This generates a carbocation intermediate, which is then quenched by a fluoride delivered from the catalyst. This is a common pathway in the fluorination of alkyl halides. R-Cl + SbCl₂F₃ → [R]⁺[SbCl₃F₃]⁻ → R-F + SbCl₃F₂

Activation of the Fluorinating Agent: The catalyst can coordinate with the fluorinating agent, typically HF, to form a superacidic complex, such as H[SbCl₂F₄]. This complex is a much stronger proton donor and fluoride source than HF alone, enabling the fluorination of less reactive substrates. researchgate.net The catalyst enhances the nucleophilicity of the fluoride by forming a complex anion [SbCl₂F₄]⁻.

In Ester Hydrolysis: As described in section 6.1.2, the Lewis acid mechanism involves the coordination of the antimony center to the carbonyl oxygen of the ester. This polarization of the C=O bond is the key activation step. The strength of the Lewis acid correlates with its ability to withdraw electron density and enhance the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack by water. youtube.comnii.ac.jp The high electropositivity and polarizability of heavy elements like antimony contribute to its strong Lewis acidic behavior. tamu.edu

Regioselectivity and Stereoselectivity in Catalytic Reactions

Detailed studies focusing on the ability of this compound to control the region or three-dimensional orientation of a chemical reaction are limited. Most of the available information pertains to its function in halogen exchange processes, which are not always catalytic in the strictest sense and where selectivity is often dictated by the substrate and reaction conditions rather than the specific catalyst.

The Swarts reaction, developed by Frédéric Jean Edmond Swarts in 1892, utilizes a mixture of antimony trifluoride (SbF₃) and a chlorine source, which generates this compound in situ. wikipedia.orgbyjus.com This species is then capable of replacing chlorine or bromine atoms in organic compounds with fluorine. wikipedia.orgbyjus.com

The general mechanism of the Swarts reaction involves the formation of this compound, which then facilitates the halogen exchange with a haloalkane. wikipedia.org While this reaction is effective for producing fluoroalkanes, the literature does not provide extensive data on its regioselectivity or stereoselectivity when multiple reaction sites are available or when chiral centers are formed. The selectivity in these cases is often inferred from the general principles of nucleophilic substitution and the inherent reactivity of the substrate.

For instance, in the fluorination of polychlorinated alkanes, the reaction proceeds via nucleophilic substitution, but detailed studies on the diastereoselectivity or enantioselectivity, should a chiral center be involved, are not readily found. The primary focus of historical and much of the contemporary literature has been on the successful incorporation of fluorine rather than on achieving high levels of stereochemical control with this specific reagent.

It is important to distinguish this from the broader field of asymmetric catalysis, where significant advancements have been made using other metal catalysts, often in combination with chiral ligands, to achieve high enantioselectivity in fluorination and other reactions. However, this compound has not been a prominent catalyst in this domain.

Theoretical and Computational Chemistry Studies of Antimony Dichlorotrifluoride

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. For antimony dichlorotrifluoride, these methods can predict its three-dimensional structure, the nature of the bonds between antimony and the halogen atoms, and how electrons are distributed within the molecule.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the molecular and electronic properties of main group compounds due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic characteristics.

A DFT study of this compound would likely begin with geometry optimization to find the lowest energy structure. Given its Sb(V) center, a trigonal bipyramidal geometry is expected, similar to other pentahalides. The distribution of chlorine and fluorine atoms in the axial and equatorial positions would be a key question to resolve, with DFT being an ideal tool to determine the most stable isomer. The fluorine atoms, being more electronegative, are generally expected to occupy the axial positions.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be calculated. The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and the energy required for electronic excitation.

Table 1: Illustrative DFT-Calculated Properties of Antimony Pentahalides (Note: This table presents typical data for related compounds to illustrate the expected properties of SbCl2F3, as specific data is not available.)

| Property | SbF5 | SbCl5 | Expected Trend for SbCl2F3 |

| Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal | Trigonal Bipyramidal |

| Axial Bond Length (Å) | ~1.7 | ~2.3 | Intermediate, with Sb-F shorter than Sb-Cl |

| Equatorial Bond Length (Å) | ~1.6 | ~2.2 | Intermediate, with Sb-F shorter than Sb-Cl |

| HOMO-LUMO Gap (eV) | Higher | Lower | Intermediate |

This table is for illustrative purposes and is based on general trends and data for analogous antimony pentahalides.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a pathway to very high accuracy, albeit at a greater computational expense than DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered benchmarks for molecular property predictions. acs.org

For a molecule like this compound, ab initio calculations would be invaluable for obtaining precise bond dissociation energies and electron affinities. researchgate.net These methods are particularly important for systems where electron correlation effects are significant. A study on related antimony halides demonstrated that results from coupled-cluster methods are in excellent agreement with experimental values where available. researchgate.net

Given the presence of the heavy antimony atom, relativistic effects can also play a role and may need to be accounted for in high-accuracy calculations. Ab initio methods can incorporate these effects to provide a more accurate description of the electronic structure.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

For reactions involving this compound, for example, its synthesis from antimony trichloride (B1173362) and a fluorinating agent, computational methods can be used to characterize the transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. Identifying the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction kinetics.

While no specific reaction mechanisms for this compound have been published, studies on similar systems, such as the exchange reactions in antimony(V) solutions, provide a framework for how such investigations would be conducted. acs.org The process would involve mapping the potential energy surface of the reacting system to locate the minimum energy path from reactants to products.

The reactivity of a compound can be significantly altered by its environment, particularly the solvent. Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture bulk solvent effects. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost.

For a reactive species like this compound, which is likely to be sensitive to moisture, modeling its hydrolysis reaction in the presence of water molecules would be a relevant application. Such a study would help in understanding its stability and decomposition pathways under various conditions.

Molecular Dynamics Simulations (if applicable to dynamic processes)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into dynamic processes such as conformational changes, diffusion, and the behavior of materials in different phases (e.g., melts). youtube.com

For this compound, ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on the fly" using quantum mechanical methods like DFT, could be particularly useful. AIMD simulations could be employed to study the behavior of SbCl2F3 in the liquid state or its interactions with other molecules in a solution. For instance, simulations could model the dissociation of SbCl2F3 in a solvent and the subsequent formation of complex ions. Such simulations have been successfully applied to understand the structure and dynamics of liquid antimony. epa.gov

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Due to the absence of published research in this specific area, no data is available for this section. A detailed analysis would typically include the following subsections:

Predicted Vibrational Spectra (IR and Raman)

A data table of theoretically predicted vibrational frequencies, their intensities, and the corresponding vibrational modes (e.g., Sb-F stretch, Sb-Cl stretch, bending modes) would be presented here.

Predicted NMR Spectra

A data table of calculated NMR chemical shifts (e.g., ¹⁹F, ¹²¹Sb, ¹²³Sb) and coupling constants would be included in this section.

Comparison with Experimental Spectroscopic Data

This subsection would critically evaluate the agreement between the theoretical predictions and any available experimental spectra, discussing potential reasons for any discrepancies, such as solvent effects, intermolecular interactions in the solid state, or the choice of computational methodology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Antimony Dichlorotrifluoride, and how can purity be optimized?

- Methodology : SbCl₂F₃ is synthesized via controlled reactions between antimony pentachloride (SbCl₅) and chlorine trifluoride (ClF₃). A molar ratio of 1:1 is recommended under anhydrous conditions at 50–70°C. Post-synthesis, fractional distillation at 141–150°C under inert gas purging ensures purity (>98%) .

- Data Contradiction : Conflicting reports on byproduct formation (e.g., SbCl₃) may arise from incomplete reactant ratios or moisture contamination. Use FTIR to monitor intermediate adducts like SbCl₅•ClF₃ .

Q. What spectroscopic techniques are most effective for characterizing SbCl₂F₃’s structure and reactivity?

- Methodology :

- Raman Spectroscopy : Identifies vibrational modes of Sb–Cl (250–300 cm⁻¹) and Sb–F (400–450 cm⁻¹) bonds .

- X-ray Diffraction (XRD) : Resolves crystalline adducts (e.g., SbCl₅•3ICl) formed during halogen exchange reactions .

- NMR (¹⁹F) : Detects fluorine coordination shifts in solution-phase studies .

Q. How should SbCl₂F₃ be stored to prevent hydrolysis and degradation?

- Protocol : Store in PTFE-lined containers under argon at ≤25°C. Moisture levels must remain <10 ppm (verified via Karl Fischer titration). Contamination with protic solvents (e.g., H₂O, alcohols) triggers violent hydrolysis, releasing HF and SbOCl .

Advanced Research Questions

Q. How can conflicting thermal stability data for SbCl₂F₃ be resolved across studies?

- Analysis : Discrepancies in decomposition temperatures (reported 150–200°C) stem from varying impurity levels (e.g., residual ClF₃ or SbCl₅).

- Experimental Design : Conduct thermogravimetric analysis (TGA) with high-purity samples (<0.5% impurities). Cross-validate with mass spectrometry to detect volatile byproducts (e.g., Cl₂, F₂) .

- Recommendation : Pre-treat samples with activated molecular sieves to adsorb residual moisture .

Q. What strategies mitigate SbCl₂F₃’s hydrolysis during organometallic synthesis?

- Mitigation Framework :

- Solvent Selection : Use anhydrous CH₂Cl₂ or SO₂ClF as reaction media (dielectric constant >8.0 reduces ionic dissociation) .

- Catalytic Additives : Introduce Lewis acids (e.g., BF₃) to stabilize Sb–F bonds and suppress hydrolysis .

- In Situ Monitoring : Employ pH-sensitive fluorophores to detect trace HF formation .

Q. How does SbCl₂F₃’s coordination chemistry influence its role in fluorination reactions?

- Mechanistic Insight : SbCl₂F₃ acts as a bifunctional Lewis acid, with Sb³⁺ coordinating to electron donors (e.g., ethers) while F⁻ ions facilitate nucleophilic fluorination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.